molecular formula C12H12N2O4 B2734281 (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid CAS No. 108749-44-6

(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid

Cat. No. B2734281
CAS RN: 108749-44-6
M. Wt: 248.238
InChI Key: BLZKIXNZGXLIKB-SREVYHEPSA-N
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Description

(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that was first approved by the U.S. Food and Drug Administration (FDA) in 1998. Celecoxib is used to treat a variety of conditions, including arthritis, menstrual cramps, and acute pain. The drug works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.

Mechanism Of Action

Celecoxib works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and are responsible for pain, fever, and swelling. By inhibiting COX-2, (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Celecoxib has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of inflammation and pain, and the induction of apoptosis in cancer cells. Celecoxib has also been shown to have cardioprotective effects, meaning that it can protect the heart from damage caused by ischemia (a lack of blood flow to the heart).

Advantages And Limitations For Lab Experiments

Celecoxib has a number of advantages for use in lab experiments, including its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, there are also limitations to its use, including the potential for side effects and the need for careful dosing.

Future Directions

There are a number of potential future directions for research on (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, including its use in the treatment of cancer, its cardioprotective effects, and its potential for use in the treatment of other inflammatory conditions. Additionally, further research is needed to better understand the mechanisms of action of (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, and to identify potential side effects and drug interactions.

Synthesis Methods

Celecoxib can be synthesized using a variety of methods, including the condensation of 4-(methanesulfonyl)benzenediazonium tetrafluoroborate with 4-acetamidophenylboronic acid, followed by the reaction of the resulting intermediate with ethyl 2-bromo-3-oxobutanoate. Another method involves the reaction of 4-(methanesulfonyl)benzenediazonium tetrafluoroborate with 4-acetamidophenylboronic acid, followed by the reaction of the resulting intermediate with ethyl 2-chloro-3-oxobutanoate.

Scientific Research Applications

Celecoxib has been extensively studied for its potential therapeutic uses, including its ability to inhibit the growth of cancer cells. Numerous studies have shown that (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and spread of tumors. Celecoxib has also been shown to have anti-angiogenic properties, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.

properties

IUPAC Name

(Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(17)18/h2-7H,1H3,(H,13,15)(H,14,16)(H,17,18)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZKIXNZGXLIKB-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid

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